molecular formula C13H21N3 B1457487 2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine CAS No. 1468543-96-5

2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine

Cat. No. B1457487
CAS RN: 1468543-96-5
M. Wt: 219.33 g/mol
InChI Key: NYAVATPUTHELAJ-UHFFFAOYSA-N
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Description

“2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine” is a compound that belongs to the class of chemicals known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. The benzimidazole moiety is a key component of many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine” would be characterized by the presence of a benzimidazole ring attached to a cyclohexyl group. The benzimidazole ring is a bicyclic heteroarene with a fusion of benzene and imidazole rings .


Chemical Reactions Analysis

Benzimidazoles, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .

Scientific Research Applications

  • Catalytic Synthesis Applications :

    • Li, Zhang, and Wang (2014) described a method to synthesize imidazoquinolinoacridinone derivatives using 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones, catalyzed by CuI/l-proline. This method constructs a fused hexacyclic skeleton including two new rings and six new bonds (Li, Zhang, & Wang, 2014).
  • Synthesis of Novel Compounds :

    • Ghorbani-Vaghei and Amiri (2014) achieved the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields under solvent-free conditions (Ghorbani-Vaghei & Amiri, 2014).
    • Chen, Lei, and Hu (2013) developed an environmentally benign method for synthesizing (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives (Chen, Lei, & Hu, 2013).
  • Antimicrobial Activity Research :

    • Reddy and Reddy (2010) synthesized a series of novel compounds including 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluated their antibacterial and antifungal activity against various clinical isolates (Reddy & Reddy, 2010).
  • Applications in Asymmetric Reactions :

    • Mohite, Drabina, and Bureš (2014) synthesized benzo[d]imidazole and alkyl-chain-substituted primary amines from essential α-amino acids and applied them as organocatalysts in asymmetric aldol reactions (Mohite, Drabina, & Bureš, 2014).
  • Synthesis of Heterocyclic Compounds :

    • Shen et al. (2011) synthesized novel fused tetracyclic benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives, highlighting the compound's versatility in constructing complex molecular structures (Shen et al., 2011).

Future Directions

The future directions for research on “2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine” would likely depend on its biological activity and potential applications. Given the importance of benzimidazoles in medicinal chemistry, it could be interesting to explore its potential biological activities .

properties

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h9-10H,1-8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAVATPUTHELAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)CC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
Reactant of Route 3
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
Reactant of Route 4
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
Reactant of Route 5
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine
Reactant of Route 6
2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine

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